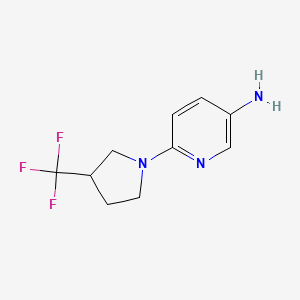

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine

Description

Properties

IUPAC Name |

6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3/c11-10(12,13)7-3-4-16(6-7)9-2-1-8(14)5-15-9/h1-2,5,7H,3-4,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFDGQQTFATWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution on Halogenated Pyridine Derivatives

A common approach starts with a halogenated pyridine, such as 6-chloropyridin-3-amine or 6-bromopyridin-3-amine, which undergoes nucleophilic substitution with 3-(trifluoromethyl)pyrrolidine or its derivatives.

- Step 1: Activation of the pyridine ring by halogenation at the 6-position.

- Step 2: Nucleophilic substitution with 3-(trifluoromethyl)pyrrolidine under basic conditions or in the presence of a palladium catalyst.

- Step 3: Purification by silica gel chromatography or preparative HPLC.

- A 6-bromopicolinic acid derivative was converted to an acid chloride using oxalyl chloride and DMF catalyst in dichloromethane at 0 °C.

- The acid chloride was then reacted with 5-chloro-2-(trifluoromethyl)pyridin-3-amine under inert atmosphere with DIEA base at room temperature for 12 hours.

- The product was isolated by extraction and purified by flash chromatography, yielding the desired amide intermediate, which can be further transformed to the target compound.

Coupling Using Palladium-Catalyzed Buchwald–Hartwig Amination

Palladium-catalyzed amination is employed to couple aryl halides with amines, including trifluoromethylated pyrrolidines.

- Catalysts: Pd2(dba)3, Xantphos ligand.

- Base: t-BuONa.

- Solvent: Toluene.

- Conditions: Stirring at 110 °C under nitrogen for 12 hours.

- This method allows the direct formation of C–N bonds between the pyridine ring and the trifluoromethylpyrrolidine moiety.

- The crude product is purified by preparative HPLC or silica gel chromatography.

Amide Bond Formation Followed by Reduction

An alternative route involves:

- Formation of an amide intermediate by coupling 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives with trifluoromethyl-containing carboxylic acids using EDCI as coupling reagent.

- Subsequent reduction of the amide to the corresponding amine using borane-dimethyl sulfide complex in THF at 0–60 °C.

- This method provides access to amine derivatives with trifluoromethyl substituents on the pyrrolidine ring.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of pyridine | Standard halogenation methods (e.g., NBS, PCl5) | - | Precursor preparation |

| Acid chloride formation | Oxalyl chloride, DMF, DCM, 0 °C, 30 min | Quantitative | Activation for amide coupling |

| Amide coupling | Amine, DIEA, room temp, 12 h | 80-90 | High efficiency |

| Pd-catalyzed amination | Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h | 40-85 | Moderate to good yields |

| Reduction of amide to amine | BH3-Me2S, THF, 0–60 °C | 60-80 | Selective reduction |

| Purification | Silica gel chromatography, preparative HPLC | - | Necessary for product isolation |

Purification Techniques

- Silica Gel Chromatography: Used widely for initial purification, employing gradients of ethyl acetate/petroleum ether or dichloromethane/methanol.

- Preparative High-Performance Liquid Chromatography (HPLC): Applied for final purification to achieve high purity (>95%).

- Extraction: Organic solvent extraction with dichloromethane or ethyl acetate followed by drying over anhydrous sodium sulfate.

Research Findings and Optimization Notes

- The choice of catalyst and ligand in Pd-catalyzed amination significantly affects yield and selectivity.

- Use of EDCI coupling reagent with HOAt and DIPEA enhances amide bond formation efficiency.

- Borane-mediated reduction provides a mild and selective method to convert amides to amines without affecting other functional groups.

- The trifluoromethyl group on the pyrrolidine ring improves compound stability and biological activity, but requires careful handling due to potential steric hindrance in coupling reactions.

- Reaction temperature and time are critical; prolonged heating can lead to side reactions or decomposition.

Summary Table of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Halogenated pyridine + 3-(trifluoromethyl)pyrrolidine, base | Straightforward, moderate yield | Requires halogenated precursors |

| Pd-catalyzed Buchwald–Hartwig | Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C | High selectivity, versatile | Expensive catalysts, moderate yield |

| Amide formation + reduction | EDCI, HOAt, DIPEA, BH3-Me2S, THF | Mild conditions, good yields | Multi-step, requires careful control |

Chemical Reactions Analysis

Types of Reactions: 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics suggest that it may interact effectively with biological targets.

Anticancer Activity

Research indicates that compounds similar to 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine exhibit anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the efficacy of pyridine-based compounds in inhibiting cancer cell lines. The results demonstrated that modifications to the pyridine ring, such as the introduction of trifluoromethyl groups, significantly enhanced the compounds' potency against various cancer types .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications.

Potential in Treating Neurological Disorders

Research has indicated that similar compounds may exhibit neuroprotective effects, making them suitable for treating conditions like Alzheimer's disease and Parkinson's disease.

Data Table: Neuropharmacological Studies

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of this compound, particularly against resistant strains of bacteria.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Modifications

Studies suggest that modifications to the pyrrolidine ring can enhance biological activity while reducing toxicity.

Data Table: SAR Insights

| Modification | Effect on Activity | Toxicity Profile |

|---|---|---|

| Trifluoromethyl substitution | Increased potency against cancer cells | Low |

| Ring size alteration | Variable effects on brain penetration | Moderate |

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Pyrrolidine vs. Piperidine/Piperazine Substituents

- 6-(Pyrrolidin-1-yl)pyridin-3-amine (CAS: 92808-19-0): This analog lacks the trifluoromethyl group on the pyrrolidine ring. It has a molecular weight of 163.22 g/mol and is used as a pharmaceutical intermediate.

- 6-[3-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine (CAS: 1479512-44-1):

Replacing pyrrolidine with piperidine increases ring size, altering steric and electronic interactions. The -CF₃ group retains metabolic stability, but the larger piperidine ring may affect binding affinity in enzyme targets .

(b) Trifluoromethyl vs. Other Fluorinated Groups

- 6-(Trifluoromethoxy)pyridin-3-amine (CAS: 135900-33-3):

Substitutes the pyrrolidine-CF₃ moiety with a trifluoromethoxy (-OCF₃) group. This compound has a molecular weight of 178.11 g/mol and a lower pKa (1.72), suggesting stronger acidity. The -OCF₃ group may confer different electronic effects compared to -CF₃ in receptor binding . - 6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine (CAS: 898405-21-5): Features a CF₃-substituted phenyl group instead of pyrrolidine.

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Implications

- Metabolic Stability: The trifluoromethyl group in pyrrolidine derivatives like the target compound is known to resist oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

- Target Selectivity : Structural flexibility of the pyrrolidine ring may allow better adaptation to enzyme active sites than rigid aromatic substituents (e.g., phenyl-CF₃) .

- Synergy with Heterocycles : Combining pyridine with pyrimidine (as in antimalarial compounds) or piperazine (as in CYP51 inhibitors) enhances potency, suggesting opportunities for hybridizing the target compound with these motifs .

Biological Activity

6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs by improving their metabolic stability and bioavailability.

- Molecular Formula : C11H13F3N2

- Molecular Weight : 248.23 g/mol

- CAS Number : 1354690-24-6

Biological Activity

The biological activity of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine has been explored in several studies, focusing on its interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that the trifluoromethyl substitution may enhance antibacterial potency .

Anticancer Potential

The compound's structural analogs have been investigated for anticancer properties. Pyridine-based compounds have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain trifluoromethylated pyridine derivatives have been shown to inhibit the growth of human cancer cell lines with IC50 values in the micromolar range .

The mechanism by which 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine exerts its biological effects is believed to involve modulation of G-protein-coupled receptors (GPCRs). GPCRs are critical targets in pharmacology, and compounds that interact with these receptors can lead to significant therapeutic effects. Studies have shown that trifluoromethyl groups can influence receptor binding affinities and selectivities .

Case Studies

- Antimicrobial Study : A series of pyrrole derivatives were synthesized and tested for their antibacterial activity. The study highlighted a derivative with a trifluoromethyl group that exhibited improved potency against Mycobacterium tuberculosis, with an MIC value of 5 µM .

- Anticancer Research : In vitro studies on pyridine derivatives indicated that those containing the trifluoromethyl group inhibited the proliferation of various cancer cell lines, suggesting potential for further development as anticancer agents .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.